2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the sulfanyl-substituted benzothiazole with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3-bromo-4-methoxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and hydrazide moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the bromine and methoxy substituents on the aromatic ring.
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide: Lacks the benzothiazole ring and sulfanyl group.
Uniqueness
The unique combination of the benzothiazole ring, sulfanyl group, and hydrazide moiety in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
303107-43-9 |
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Molecular Formula |
C17H14BrN3O2S2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14BrN3O2S2/c1-23-14-7-6-11(8-12(14)18)9-19-21-16(22)10-24-17-20-13-4-2-3-5-15(13)25-17/h2-9H,10H2,1H3,(H,21,22)/b19-9+ |
InChI Key |
QIEKVBQMXKAMSR-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br |
Origin of Product |
United States |
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